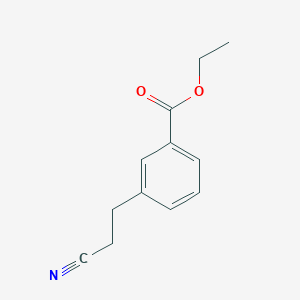
Ethyl 3-(2-cyanoethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(2-cyanoethyl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a cyanoethyl group attached to the benzene ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-cyanoethyl)benzoate typically involves the esterification of 3-(2-Cyanoethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: Ethyl 3-(2-cyanoethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(2-Cyanoethyl)benzoic acid and ethanol in the presence of an acid or base catalyst.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: 3-(2-Cyanoethyl)benzoic acid and ethanol.
Reduction: 3-(2-Aminoethyl)benzoic acid ethyl ester.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(2-cyanoethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of Ethyl 3-(2-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Ethyl benzoate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
3-(2-Aminoethyl)benzoic acid ethyl ester: Contains an amino group instead of a cyano group, which alters its reactivity and biological activity.
Methyl 3-(2-Cyanoethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the cyano and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and material science.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
ethyl 3-(2-cyanoethyl)benzoate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7,9H,2,4,6H2,1H3 |
InChIキー |
PJXMJCFRAUMGCC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole](/img/structure/B8419878.png)













